(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid
Overview
Description
®-4-Hydroxymandelic acid is an organic compound that belongs to the class of hydroxy acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a benzene ring. The ®-enantiomer refers to the specific spatial configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-4-Hydroxymandelic acid can be synthesized through several methods. One common approach involves the hydroxylation of mandelic acid. This reaction typically uses a catalyst such as a metal complex to facilitate the addition of a hydroxyl group to the aromatic ring. The reaction conditions often include a controlled temperature and pH to ensure the desired enantiomer is produced.
Industrial Production Methods: In industrial settings, the production of ®-4-hydroxymandelic acid may involve biocatalytic processes using enzymes. These enzymes can selectively catalyze the hydroxylation of mandelic acid, resulting in high yields of the ®-enantiomer. The use of biocatalysts is advantageous due to their specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: ®-4-Hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Produces compounds like 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Results in the formation of 4-hydroxyphenylmethanol.
Substitution: Yields various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
®-4-Hydroxymandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a precursor in the biosynthesis of certain natural products.
Medicine: It has potential therapeutic applications due to its antioxidant properties.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-4-hydroxymandelic acid involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, which influences the compound’s reactivity and interactions with enzymes or receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
®-4-Hydroxymandelic acid can be compared with other hydroxy acids such as:
Mandelic Acid: Lacks the additional hydroxyl group on the aromatic ring.
4-Hydroxybenzoic Acid: Similar structure but lacks the chiral center.
Salicylic Acid: Contains a hydroxyl group ortho to the carboxylic acid group.
Uniqueness: The presence of both a hydroxyl group and a carboxylic acid group on the aromatic ring, along with its chiral nature, makes ®-4-hydroxymandelic acid unique. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
(2R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHKYRQLYQUIH-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13244-78-5 | |
Record name | 4-Hydroxymandelic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXYMANDELIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMA4Q2GDG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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